molecular formula C36H31N3O2 B11829222 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-

1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-

Cat. No.: B11829222
M. Wt: 537.6 g/mol
InChI Key: YYDYGHAQFWIIAP-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NIM-7 is a fluorescent probe that allows lipid droplets and lysosomes to be labeled simultaneously with high specificity. It is visualized through yellow and red fluorescence using different excitation and detection channels . This compound is particularly useful in biological research for tracking and imaging cellular components.

Preparation Methods

The preparation of NIM-7 involves synthetic routes that include the use of naphthalimide derivatives. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to ensure high specificity and stability for its intended use in labeling lipid droplets and lysosomes .

Chemical Reactions Analysis

NIM-7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents under controlled conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

NIM-7 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of NIM-7 involves its ability to label lipid droplets and lysosomes with high specificity. The compound’s molecular structure allows it to fluoresce under specific excitation and detection channels, enabling the visualization of these cellular components. The molecular targets include lipid droplets and lysosomes, and the pathways involved are related to the cellular uptake and accumulation of the fluorescent probe .

Comparison with Similar Compounds

NIM-7 is unique in its ability to label both lipid droplets and lysosomes simultaneously with high specificity. Similar compounds include other naphthalimide-based fluorescent probes, but NIM-7 stands out due to its dual-color tracking capability. Other similar compounds may include:

NIM-7’s uniqueness lies in its dual-color tracking and high specificity, making it a valuable tool in scientific research.

Properties

Molecular Formula

C36H31N3O2

Molecular Weight

537.6 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]-6-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C36H31N3O2/c1-37(2)24-25-38-35(40)32-15-9-14-31-27(20-23-33(34(31)32)36(38)41)19-16-26-17-21-30(22-18-26)39(28-10-5-3-6-11-28)29-12-7-4-8-13-29/h3-23H,24-25H2,1-2H3/b19-16+

InChI Key

YYDYGHAQFWIIAP-KNTRCKAVSA-N

Isomeric SMILES

CN(C)CCN1C(=O)C2=C3C(=C(C=C2)/C=C/C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C=CC=C3C1=O

Canonical SMILES

CN(C)CCN1C(=O)C2=C3C(=C(C=C2)C=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C=CC=C3C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.